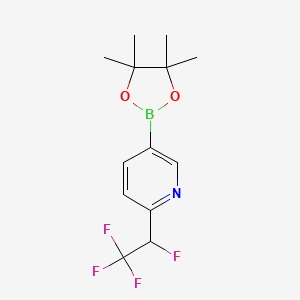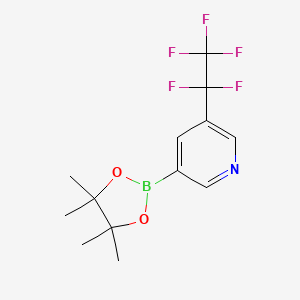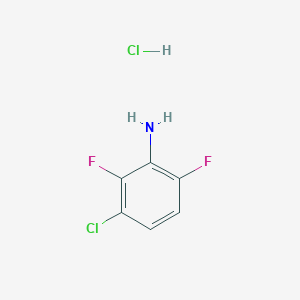![molecular formula C19H22N4O3 B7450917 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide, also known as DMAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine-based molecule that has a unique structure, which makes it a promising candidate for various research purposes.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes, such as protein kinases. This compound has been shown to inhibit the activity of several protein kinases, including Akt, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of other enzymes, such as phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to have anti-viral properties by inhibiting the replication of various viruses, such as HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly soluble in water, which makes it easy to use in various assays. However, this compound has some limitations, such as its potential toxicity and the need for high concentrations to achieve its biological effects.
Future Directions
There are several future directions for research on 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide. One direction is to further investigate its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of various cancer cells, and further studies could lead to the development of novel anti-cancer drugs. Another direction is to investigate the potential of this compound as an anti-inflammatory and anti-viral agent. This compound has shown promising results in inhibiting the production of inflammatory cytokines and the replication of various viruses, and further studies could lead to the development of novel therapies for inflammatory and viral diseases. Finally, future studies could investigate the potential of this compound as an inhibitor of other enzymes involved in various cellular processes.
Synthesis Methods
The synthesis of 6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide involves a series of chemical reactions starting from 4-(morpholine-4-carbonyl)phenylboronic acid and 3-bromo-6-(dimethylamino)pyridine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to be a potent inhibitor of various enzymes, such as protein kinases, which are involved in various cellular processes.
Properties
IUPAC Name |
6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22(2)17-8-5-15(13-20-17)18(24)21-16-6-3-14(4-7-16)19(25)23-9-11-26-12-10-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSKSLLWGAFCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)
![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)
![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
